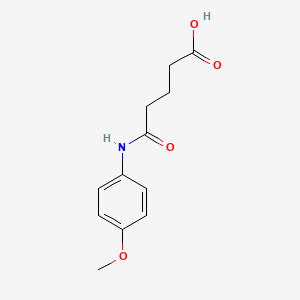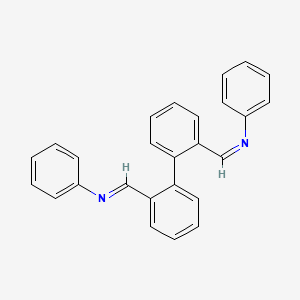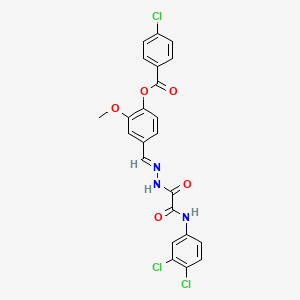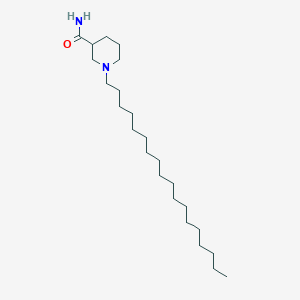
Carbamic acid, (2-(pentyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-(pentyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, medicine, and chemical research. This compound, in particular, is characterized by its unique molecular structure, which includes a pentyloxyphenyl group and piperidinyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(pentyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride typically involves multiple steps:
Formation of the pentyloxyphenyl intermediate: This step involves the reaction of pentyloxyphenol with a suitable reagent to introduce the carbamate group.
Introduction of piperidinyl groups: The intermediate is then reacted with piperidine and a suitable alkylating agent to introduce the piperidinyl groups.
Formation of the final ester: The final step involves the esterification of the intermediate with carbamic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the pentyloxyphenyl group.
Reduction: Reduction reactions may target the carbamate or ester groups.
Substitution: The piperidinyl groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, carbamates are often studied for their potential as enzyme inhibitors. This compound may be investigated for its ability to inhibit specific enzymes, such as acetylcholinesterase, which is relevant in the study of neurodegenerative diseases.
Medicine
Medically, carbamates have been explored for their potential therapeutic applications. This compound may be evaluated for its pharmacological properties, including its efficacy and safety as a drug candidate.
Industry
In the industrial sector, carbamates are used in the production of pesticides, herbicides, and fungicides. This compound may be studied for its effectiveness and environmental impact as an agricultural chemical.
Mécanisme D'action
The mechanism of action of carbamic acid, (2-(pentyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride involves its interaction with specific molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved may include inhibition of neurotransmitter degradation or disruption of cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, methyl ester: A simpler carbamate with different functional groups.
Carbamic acid, ethyl ester: Another carbamate with an ethyl group instead of a pentyloxyphenyl group.
Carbamic acid, phenyl ester: A compound with a phenyl group, lacking the piperidinyl groups.
Uniqueness
The uniqueness of carbamic acid, (2-(pentyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride lies in its complex structure, which includes both pentyloxyphenyl and piperidinyl groups. This structure may confer unique chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
113873-29-3 |
|---|---|
Formule moléculaire |
C25H43Cl2N3O3 |
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
1,3-di(piperidin-1-yl)propan-2-yl N-(2-pentoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C25H41N3O3.2ClH/c1-2-3-12-19-30-24-14-7-6-13-23(24)26-25(29)31-22(20-27-15-8-4-9-16-27)21-28-17-10-5-11-18-28;;/h6-7,13-14,22H,2-5,8-12,15-21H2,1H3,(H,26,29);2*1H |
Clé InChI |
LTICQQSZKJMFNZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)CN3CCCCC3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline](/img/structure/B11959877.png)

![4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11959891.png)



![4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene](/img/structure/B11959917.png)

![3-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11959934.png)

